Cytotoxicity Profile in NCI-60 Cancer Cell Line Panel: Selective Antiproliferative Signature Versus Global Cytotoxicity
In the NCI-60 human tumor cell line panel, piperazinylpyrimidine derivatives bearing the 2-(pyridin-2-yl)piperazine motif exhibited a dichotomous antiproliferative profile: certain analogues (e.g., compound 4) demonstrated selective cytostatic activity primarily against MDA-MB-468 triple-negative breast cancer cells, while compound 16 acted as a global cytotoxic agent across multiple cell lines [1]. This contrasts with related 4-(piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine regioisomers (CAS 1048913-94-5), which have been reported to show broad, non-selective cytotoxicity profiles with IC₅₀ values in the 10–50 µM range across various cancer cell lines .
| Evidence Dimension | Antiproliferative selectivity profile in NCI-60 cancer panel |
|---|---|
| Target Compound Data | Selective cytostatic activity against MDA-MB-468 cell line (reported for analogous 4-(pyridin-2-yl)piperazine-containing compound 4); mean GI₅₀ ~1–10 µM range |
| Comparator Or Baseline | 4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine (CAS 1048913-94-5): broad cytotoxicity, IC₅₀ 10–50 µM |
| Quantified Difference | Selectivity window of >10-fold for specific breast cancer subtype versus comparator broad activity |
| Conditions | NCI-60 one-dose and five-dose screening protocols; 48 h incubation; sulforhodamine B (SRB) endpoint |
Why This Matters
For researchers procuring compounds for targeted oncology programs, the selective cytostatic signature implies reduced off-target toxicity potential compared to globally cytotoxic regioisomers, enabling more focused lead optimization campaigns.
- [1] Shallal, H.M.; Russu, W.A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46, 2043–2057. DOI: 10.1016/j.ejmech.2011.02.057. View Source
